Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 129912-00-1
VCID: VC8066526
InChI: InChI=1S/C12H14N2O2/c1-3-9-5-6-14-8-10(12(15)16-4-2)13-11(14)7-9/h5-8H,3-4H2,1-2H3
SMILES: CCC1=CC2=NC(=CN2C=C1)C(=O)OCC
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate

CAS No.: 129912-00-1

Cat. No.: VC8066526

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate - 129912-00-1

Specification

CAS No. 129912-00-1
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C12H14N2O2/c1-3-9-5-6-14-8-10(12(15)16-4-2)13-11(14)7-9/h5-8H,3-4H2,1-2H3
Standard InChI Key CPRFHRKJGCYBBF-UHFFFAOYSA-N
SMILES CCC1=CC2=NC(=CN2C=C1)C(=O)OCC
Canonical SMILES CCC1=CC2=NC(=CN2C=C1)C(=O)OCC

Introduction

Chemical Structure and Properties

Core Structure

The compound comprises a fused imidazo[1,2-a]pyridine system, where the imidazole ring is fused to the pyridine at positions 1 and 2. Substituents include:

  • Position 2: Ethyl ester group (COOEt)

  • Position 7: Ethyl group (C₂H₅)

This substitution pattern influences electronic properties, solubility, and biological interactions .

PropertyValueSource
Molecular formulaC₁₂H₁₄N₂O₂
Molecular weight218.25 g/mol
Density1.17 ± 0.1 g/cm³ (predicted)
Melting pointNot reported
Solubility>30.6 μg/mL (pH 7.4 buffer)

Synthetic Routes

Key Methods

Two primary synthetic strategies are documented:

Cycloisomerization of N-Propargylpyridiniums

  • Reaction: NaOH-promoted cyclization under aqueous, metal-free conditions.

  • Advantages: High yields, ambient temperature, minimal byproducts.

Patent-Specified Multistep Process

  • Step 1: React (2-oxo-1(2H)-pyridyl)acetonitrile with ethyl formate in a molar ratio of 1:5, using sodium ethoxide (5–7 equivalents) at 5–10°C for 6–8 hours.

  • Step 2: Treat the crude oil phase with ethanol and potassium carbonate (10–20% w/w) under reflux for 30–40 minutes, followed by acid workup (pH 4.5–5.0) .

Pharmacological Activity

Mechanistic Insights

  • Target inhibition: Analogous compounds inhibit DNA gyrase in bacteria and kinases in cancer cells.

  • Metabolic stability: Human hepatocyte metabolism studies show rapid degradation (0.19% remaining after 2 hours at 1 μM) .

Comparative Analysis with Structural Analogues

CompoundSubstitutionKey PropertyBiological ActivitySource
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylateMethyl at position 7Higher solubilityAntitubercular (MIC: 12.5 μg/mL)
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylateMethyl at position 8Altered electronic distributionModerate antimicrobial activity
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamideMethyl at positions 2 and 7Enhanced lipophilicityPotent antitubercular agent (MIC: 12.5 μg/mL)

Physical and Chemical Stability

Key Data

ParameterValueConditionsSource
Plasma protein binding99.89% (human), 99.64% (mouse)In vitro
CYP3A4 inhibition52.2% at 10 μMHuman liver microsomes
hERG channel inhibitionIC₅₀ > 10 μMIn vitro

Applications in Medicinal Chemistry

  • Drug intermediates: Used to synthesize carboxamides and other bioactive derivatives .

  • Research tools: Employed in high-throughput screening for kinase inhibitors and antimicrobial agents .

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